molecular formula C6H12O2 B2644998 2-Ethoxy-2-methylpropanal CAS No. 130797-57-8

2-Ethoxy-2-methylpropanal

Cat. No.: B2644998
CAS No.: 130797-57-8
M. Wt: 116.16
InChI Key: HHIYJPQUMUPZIZ-UHFFFAOYSA-N
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Description

2-Ethoxy-2-methylpropanal is an organic compound with the molecular formula C6H12O2. It is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes. This compound is known for its reactivity and versatility in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxy-2-methylpropanal can be synthesized through several methods. One common approach involves the reaction of 2-methylpropanal with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

CH3CH2CH(CH3)CHO+CH3CH2OHCH3CH2CH(CH3)CH(OCH2CH3)OH\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CHO} + \text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}(\text{OCH}_2\text{CH}_3)\text{OH} CH3​CH2​CH(CH3​)CHO+CH3​CH2​OH→CH3​CH2​CH(CH3​)CH(OCH2​CH3​)OH

This reaction is usually carried out under reflux conditions with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or ion-exchange resins can enhance the reaction rate and selectivity. The product is then purified through distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-2-methylpropanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-ethoxy-2-methylpropanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 2-ethoxy-2-methylpropanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), typically in anhydrous solvents.

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3), often in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: 2-Ethoxy-2-methylpropanoic acid.

    Reduction: 2-Ethoxy-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-2-methylpropanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in biochemical assays and as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-2-methylpropanal depends on the specific reaction it undergoes. In general, its reactivity is influenced by the presence of the ethoxy and methyl groups, which can stabilize or destabilize intermediates during chemical reactions. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the formation of an intermediate hydrate.

Comparison with Similar Compounds

2-Ethoxy-2-methylpropanal can be compared with other similar compounds such as:

    2-Methoxy-2-methylpropanal: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Ethoxy-2-methylpropanoic acid: The oxidized form of this compound.

    2-Ethoxy-2-methylpropanol: The reduced form of this compound.

Uniqueness: this compound is unique due to its specific reactivity and the presence of both an ethoxy and a methyl group, which influence its chemical behavior and applications.

By understanding the properties, preparation methods, and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

2-ethoxy-2-methylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-4-8-6(2,3)5-7/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIYJPQUMUPZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130797-57-8
Record name 2-ethoxy-2-methylpropanal
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